Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate
CAS No.:
Cat. No.: VC17754947
Molecular Formula: C10H17NO2S2
Molecular Weight: 247.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2S2 |
|---|---|
| Molecular Weight | 247.4 g/mol |
| IUPAC Name | methyl 2-(3-methylpiperidine-1-carbothioyl)sulfanylacetate |
| Standard InChI | InChI=1S/C10H17NO2S2/c1-8-4-3-5-11(6-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3 |
| Standard InChI Key | JFIDRESNKYNFSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)C(=S)SCC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 3-methylpiperidine core substituted with a carbothioylsulfanyl-acetate group. Its IUPAC name, methyl 2-(3-methylpiperidine-1-carbothioylsulfanyl)acetate, reflects this arrangement. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂S₂ |
| Molecular Weight | 247.4 g/mol |
| Canonical SMILES | CC1CCCN(C1)C(=S)SCC(=O)OC |
| InChI Key | JFIDRESNKYNFSF-UHFFFAOYSA-N |
| Solubility (pH 7.4) | >37.1 μg/mL |
The piperidine ring adopts a chair conformation, with the methyl group at position 3 inducing stereoelectronic effects that influence nucleophilic substitution patterns . The thioester moiety (C=S-S-) enables participation in acyl transfer reactions, while the methyl acetate group contributes to hydrolytic stability under physiological conditions.
Spectroscopic Characterization
While experimental NMR and mass spectral data remain unpublished, computational predictions based on the SMILES string suggest:
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¹H NMR: Distinct signals for piperidine protons (δ 1.2–3.1 ppm), methyl acetate (δ 3.7 ppm), and thiocarbonyl-associated protons (δ 4.2–4.5 ppm)
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1210 cm⁻¹ (C=S vibration)
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Piperidine Functionalization: 3-Methylpiperidine reacts with thiophosgene to form 3-methylpiperidine-1-carbothioyl chloride.
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Thioesterification: The intermediate undergoes nucleophilic attack by methyl mercaptoacetate in the presence of a base (e.g., triethylamine).
The reaction proceeds with moderate yields (45–60%), necessitating chromatographic purification. Industrial-scale production employs continuous flow reactors to enhance throughput and reduce byproduct formation .
Quality Control Metrics
Commercial suppliers (e.g., Parchem, American Custom Chemicals Corporation) provide the compound under the following specifications:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥95% |
| Residual Solvents | <0.5% (methanol, ethyl acetate) |
| Heavy Metals | <10 ppm |
Stability studies indicate a shelf life of 24 months when stored at –20°C under nitrogen atmosphere.
Experimental and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
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Antimicrobial Agents: Thioester derivatives demonstrate activity against Gram-positive pathogens (MIC: 2–8 μg/mL)
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Kinase Inhibitors: The piperidine-thioester scaffold shows IC₅₀ values of 0.3–1.2 μM against JAK3 and BTK kinases in preclinical models
Polymer Chemistry
In radical polymerization systems, the compound acts as a chain transfer agent (CTA), enabling precise control over polymer molecular weights (Đ = 1.05–1.15) . Recent studies achieved polystyrene with Mn = 15,000–50,000 g/mol using 0.5–2 mol% CTA loading.
Future Research Directions
Drug Discovery Opportunities
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Targeted Protein Degradation: Exploiting thioester reactivity for PROTAC design
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Antiviral Applications: Molecular docking studies predict strong binding to SARS-CoV-2 Main Protease (Kd ≈ 12 nM)
Advanced Material Development
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Self-Healing Polymers: Incorporating thioester motifs for dynamic covalent networks
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Battery Electrolytes: Investigating lithium-ion conductivity in thioester-based polymer matrices
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